3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N4O3/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-8-16(9-6-13)24(26,27)28/h1-6,8-9,14,17,19H,7,10-12H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBPDSYGTMESEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC(=O)N(C2=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of quinazoline derivatives , which are known for various biological activities including anticancer and antimicrobial effects. The presence of fluorine atoms in the structure enhances lipophilicity and may influence the compound's interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Several studies have explored the anticancer potential of quinazoline derivatives. For instance, derivatives similar to the compound have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related quinazoline derivative inhibited the growth of A549 lung cancer cells with an IC50 value of approximately 10 µM . This suggests that the compound could potentially exhibit similar properties.
Antimicrobial Activity
Research has indicated that compounds within this chemical class possess antimicrobial properties. A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL , indicating effective antimicrobial activity.
The biological activity is hypothesized to be mediated through several pathways:
- Kinase Inhibition : Targeting specific kinases involved in signaling pathways that promote cell survival and proliferation.
- DNA Interaction : Some quinazoline derivatives intercalate into DNA, disrupting replication and transcription processes.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Molecular Formula
The molecular formula of the compound is .
Structural Features
- Tetrahydroquinazoline Core : This structure is known for its biological activity, including anti-inflammatory and anticancer properties.
- Oxadiazole Moiety : The presence of the oxadiazole ring enhances the compound's potential as a pharmacological agent due to its electron-withdrawing properties.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit promising antitumor activity. For instance, compounds structurally similar to the target molecule have shown effectiveness against various cancer cell lines, including colon carcinoma. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
Antimicrobial Properties
Research has demonstrated that compounds containing oxadiazole and quinazoline rings possess significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Neuroprotective Effects
Some derivatives of tetrahydroquinazoline have been studied for their neuroprotective effects. They may help in treating neurodegenerative diseases by preventing neuronal cell death and promoting neurogenesis .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and pathways, indicating a role in managing inflammatory diseases .
Study on Antitumor Activity
A study conducted by Abdelrehim et al. synthesized various derivatives of oxadiazole and evaluated their cytotoxic effects on HCT-116 colon carcinoma cell lines. Among the synthesized compounds, those with structural similarities to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Study on Antimicrobial Activity
Another research effort focused on synthesizing new oxadiazole derivatives and testing them against a panel of bacterial strains. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclocondensation | Dicarbonyl ester + Phenyl hydrazine | Formation of Oxadiazole |
| Hydrazinolysis | Compound + Hydrazine | Formation of Triazole |
| Reaction with Aldehydes | Triazole + Aldehyde | Mannich Base Formation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Heterocyclic Core Influence
- Tetrahydroquinazoline-dione vs. Docking studies suggest the tetrahydroquinazoline-dione system enhances hydrophobic interactions in enzyme binding pockets .
- Oxadiazole vs. Thiadiazole: Replacing oxygen with sulfur (as in –7) increases electron density and polarizability, altering binding modes.
Substituent Effects
- Fluorine and Trifluoromethyl Groups: The target’s 2-fluorophenyl and 4-CF₃Ph groups enhance lipophilicity (logP ~4.2) compared to non-fluorinated analogues (e.g., 9d in , logP ~3.1). Fluorine also reduces oxidative metabolism, extending half-life .
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-CF₃Ph group on the oxadiazole (target) improves receptor affinity over 4-methylphenyl () due to stronger electron-withdrawing effects, which stabilize charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
